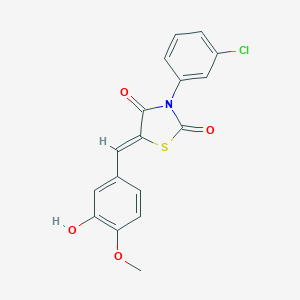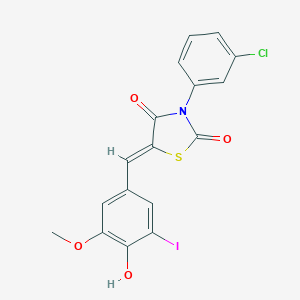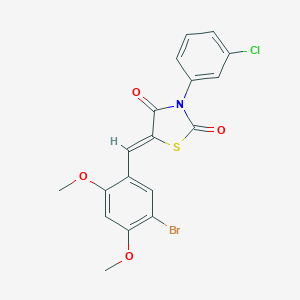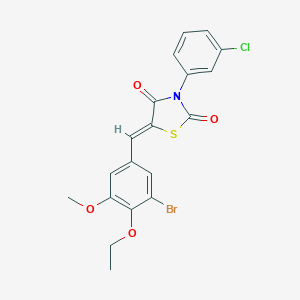![molecular formula C20H11Cl2FN2O2S B301285 3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B301285.png)
3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. It has been found to exhibit a range of biological activities and has been the subject of intense scientific research in recent years. In
Mécanisme D'action
The mechanism of action of 3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used to study various diseases and pathways. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for research on 3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and diabetes. Another area of interest is its mechanism of action, which is not fully understood. Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects. Additionally, there is a need for further studies to determine the safety and toxicity of this compound in humans.
Méthodes De Synthèse
The synthesis of 3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one is a multi-step process that involves the reaction of various starting materials. The first step involves the condensation of 2,4-dichlorobenzaldehyde and 3-fluoroacetophenone in the presence of an acid catalyst to form the corresponding chalcone. The chalcone is then reacted with thiosemicarbazide to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with formaldehyde to form the imine.
Applications De Recherche Scientifique
3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one has been found to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antidiabetic properties. It has been the subject of intense scientific research in recent years, with a particular focus on its potential as a therapeutic agent.
Propriétés
Nom du produit |
3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C20H11Cl2FN2O2S |
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
(5Z)-3-(2,4-dichlorophenyl)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H11Cl2FN2O2S/c21-12-4-6-16(15(22)9-12)25-19(26)18(28-20(25)24)10-14-5-7-17(27-14)11-2-1-3-13(23)8-11/h1-10,24H/b18-10-,24-20? |
Clé InChI |
QGPIPWHHNAOCER-WEYXMBDUSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)F)C2=CC=C(O2)/C=C\3/C(=O)N(C(=N)S3)C4=C(C=C(C=C4)Cl)Cl |
SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(O2)C=C3C(=O)N(C(=N)S3)C4=C(C=C(C=C4)Cl)Cl |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=CC=C(O2)C=C3C(=O)N(C(=N)S3)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-Chlorophenyl)-5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301202.png)
![Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B301205.png)
![3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301206.png)


![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301210.png)

![3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301212.png)

![2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301219.png)


![4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B301222.png)
![Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate](/img/structure/B301223.png)